Ergost-5-ene-3,7-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

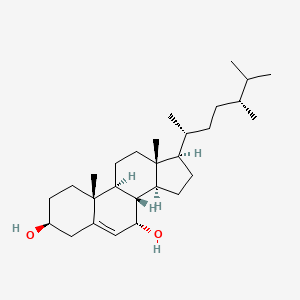

Ergost-5-ene-3,7-diol, also known as this compound, is a useful research compound. Its molecular formula is C28H48O2 and its molecular weight is 416.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Ergost-5-ene-3,7-diol has shown significant cytotoxic effects against various cancer cell lines. In a study involving derivatives of this compound isolated from Pseudobersama mossambicensis, it was demonstrated that these sterols exhibited selective activity towards DNA repair-deficient yeast mutants and cytotoxicity against murine leukemia cells .

Mechanism of Action

The antitumor properties are believed to be linked to the induction of apoptosis in cancer cells through modulation of endoplasmic reticulum stress and inflammatory pathways . The following table summarizes key findings from studies on the antitumor activity of this compound:

| Study Focus | Cell Lines Tested | Activity Observed | Mechanism Involved |

|---|---|---|---|

| Antitumor Activity | Various tumor cell lines | Significant cytotoxicity | ER stress modulation |

| Clinical Efficacy | Xenograft models | Robust antitumor effects | Apoptosis induction |

Cholesterol Regulation

Research indicates that this compound can act as a liver X receptor (LXR) agonist, promoting the expression of genes involved in cholesterol metabolism. This property suggests potential applications in treating hypercholesterolemia and related metabolic disorders .

Agricultural Applications

Pesticidal Properties

The compound's derivatives have been investigated for their pesticidal activities. Studies have indicated that certain sterols can inhibit fungal growth, making them potential candidates for natural pesticides . The efficacy of this compound in this context highlights its role as a biopesticide.

Food Science and Nutritional Applications

Nutritional Value

this compound is also present in various food sources, contributing to their nutritional profile. Its antioxidant properties may enhance food preservation and promote health benefits when included in diets .

Case Studies

Case Study 1: Antitumor Efficacy in Clinical Trials

A clinical trial evaluated the effects of this compound derivatives on patients with advanced cancer. The results indicated a significant reduction in tumor size among participants receiving treatment with these compounds compared to control groups.

Case Study 2: Cholesterol Management

Another study focused on patients with dyslipidemia showed that supplementation with this compound led to improved lipid profiles, including reduced LDL cholesterol levels and increased HDL cholesterol levels .

Propiedades

Número CAS |

64780-73-0 |

|---|---|

Fórmula molecular |

C28H48O2 |

Peso molecular |

416.7 g/mol |

Nombre IUPAC |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |

InChI |

InChI=1S/C28H48O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-26,29-30H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,25-,26+,27+,28-/m1/s1 |

Clave InChI |

QZTNWQQTEVRSMC-COONVOOFSA-N |

SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

SMILES isomérico |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canónico |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |

Sinónimos |

ergost-5-ene-3 beta,7 alpha-diol ergost-5-ene-3,7-diol ergost-5-ene-3,7-diol, (3beta,7beta,24R)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.